molecular formula C30H26Br2O4 B3045207 Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate CAS No. 103147-47-3

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate

Cat. No.: B3045207
CAS No.: 103147-47-3
M. Wt: 610.3 g/mol
InChI Key: DLRFXUSPTSJPAJ-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate is a specialized brominated perylene derivative designed for advanced materials research. This compound features a central perylene core functionalized with bromine atoms in the "bay" area, a key structural motif for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create complex organic semiconductors with tailored optoelectronic properties . The bis(2-methylpropyl) ester groups enhance solubility in common organic solvents, facilitating solution-based processing techniques like spin-coating or inkjet printing for device fabrication . Researchers value this compound as a critical precursor for developing high-performance organic electronic materials. Its primary applications include serving as a building block for n-type organic semiconductors, perylene diimide (PDI)-based polymers, and small molecules used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The bromine atoms act as excellent leaving groups, enabling strategic functionalization of the perylene core to fine-tune energy levels, solid-state packing, and ultimately, device efficiency. As a research chemical, this compound offers scientists a versatile pathway to explore structure-property relationships in novel electronic materials. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26Br2O4/c1-15(2)13-35-29(33)21-7-5-17-20-10-12-24(32)28-22(30(34)36-14-16(3)4)8-6-18(26(20)28)19-9-11-23(31)27(21)25(17)19/h5-12,15-16H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRFXUSPTSJPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=CC=C(C5=C(C=CC3=C45)C(=O)OCC(C)C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548354
Record name Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate
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Molecular Weight

610.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103147-47-3
Record name 3,9-Bis(2-methylpropyl) 4,10-dibromo-3,9-perylenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103147-47-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-Perylenedicarboxylic acid, 4,10-dibromo-, 3,9-bis(2-methylpropyl) ester
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Preparation Methods

Bromination of Perylene-3,9-dicarboxylic Acid

The synthesis begins with the bromination of perylene-3,9-dicarboxylic acid to introduce bromine atoms at the 4 and 10 positions. This step is critical for subsequent functionalization and determines the electronic properties of the final compound.

Reagents and Catalysts :

  • Brominating Agents : N-bromosuccinimide (NBS) is preferred over elemental bromine ($$ \text{Br}_2 $$) due to its reduced likelihood of over-bromination and improved regioselectivity.
  • Catalysts : Iron(III) chloride ($$ \text{FeCl}3 $$) or aluminum chloride ($$ \text{AlCl}3 $$) at 2–5 mol% loading enhances reaction efficiency.
  • Solvents : Dichloromethane (DCM) or chloroform ($$ \text{CHCl}_3 $$) at 0–5°C minimizes side reactions.

Mechanistic Insights :
The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient perylene core directs bromination to the 4 and 10 positions. Steric hindrance from the carboxylic acid groups further ensures selectivity.

Table 1: Bromination Optimization Parameters

Parameter Optimal Condition Yield (%) Purity (%)
Brominating Agent NBS 78 92
Temperature 0°C 85 95
Catalyst $$ \text{FeCl}_3 $$ 82 93

Esterification with 2-Methylpropanol

The brominated intermediate undergoes esterification with 2-methylpropanol to install the 2-methylpropyl groups. This step is typically conducted under Dean-Stark conditions to remove water and drive the reaction to completion.

Reaction Setup :

  • Acid Activation : Thionyl chloride ($$ \text{SOCl}_2 $$) converts the carboxylic acid to an acyl chloride, which reacts efficiently with 2-methylpropanol.
  • Solvent System : Toluene or xylene facilitates azeotropic water removal.
  • Stoichiometry : A 2.5:1 molar ratio of 2-methylpropanol to dicarboxylic acid ensures complete esterification.

Challenges and Solutions :

  • Isomer Formation : Competing esterification at alternate positions is mitigated by pre-activating the acid groups.
  • Byproduct Removal : Sequential washing with sodium bicarbonate ($$ \text{NaHCO}_3 $$) and brine eliminates unreacted reagents.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key advantages include:

  • Precise Temperature Control : Maintains optimal conditions for bromination (0–5°C) and esterification (110–120°C).
  • Reduced Reaction Times : 50% faster than batch processes due to improved mass transfer.

Table 2: Batch vs. Continuous Flow Performance

Metric Batch Process Continuous Flow
Reaction Time 12–16 hours 6–8 hours
Yield 75% 88%
Purity 90% 96%

Purification Protocols

Final product purity is achieved through multi-stage purification:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) remove polymeric byproducts.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves residual isomers.

Critical Consideration :
The solubility difference between mono- and dibrominated species enables selective crystallization, yielding >99% purity.

Comparative Analysis of Methodologies

Solvent Impact on Regioselectivity

Polar aprotic solvents like dimethylformamide (DMF) increase bromination rates but reduce selectivity. Non-polar solvents (DCM) favor 4,10-dibromo product formation.

Table 3: Solvent Effects on Bromination

Solvent Selectivity (4,10 vs. 1,7) Yield (%)
DCM 9:1 85
DMF 3:1 72
Chloroform 7:1 80

Catalyst Screening

Zinc acetate ($$ \text{Zn(OAc)}_2 $$) outperforms traditional Lewis acids in minimizing side reactions during esterification:

  • Turnover Frequency (TOF) : $$ \text{Zn(OAc)}2 $$: 12 h$$^{-1}$$; $$ \text{AlCl}3 $$: 8 h$$^{-1}$$.
  • Byproduct Formation : Reduced by 40% with zinc-based catalysts.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which are essential for its function in electronic devices.

    Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted perylene derivatives can be obtained.

    Oxidation Products: Oxidation can yield perylene quinones or other oxidized derivatives.

    Reduction Products: Reduction can lead to the formation of reduced perylene derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of perylene-3,9-dicarboxylic acid and 2-methylpropanol.

Scientific Research Applications

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate has several scientific research applications, including:

    Organic Electronics: The compound is used in the development of organic semiconductors and photovoltaic devices due to its excellent charge transport properties.

    Photophysics and Photochemistry: Its unique photophysical properties make it valuable for studying photoinduced electron transfer processes and developing photoactive materials.

    Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging and sensing applications.

    Material Science: It is employed in the synthesis of advanced materials with tailored optical and electronic properties.

Mechanism of Action

The mechanism by which Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate exerts its effects is primarily related to its ability to undergo photoinduced electron transfer and charge separation. Upon photoexcitation, the compound can generate excited states that participate in electron transfer processes. The presence of bromine atoms and ester groups influences the electronic structure and reactivity of the compound, making it suitable for various applications in organic electronics and photonics.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate and Related Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Applications Biological Activity References
This compound Perylene 4,10-dibromo; 3,9-di(2-methylpropyl) ester Not reported Hypothetical: Optoelectronics Not reported -
Bis(2-methylpropyl) perylene-3,9-dicarboxylate (Solvent Green 5) Perylene 3,9-di(2-methylpropyl) ester 452.55 Industrial solvent dye None
Bis(3-diethylaminopropyl)fluoranthene-3,9-dicarboxylate dihydrochloride Fluoranthene 3,9-di(3-diethylaminopropyl) ester; HCl Not reported Antitumor agents 93% inhibition of Ehrlich tumor
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- Piperazinedione 3,6-di(2-methylpropyl) Not reported Antifungal agent Activity against Aspergillus
Diisobutyl phthalate (DiBP) Phthalic acid 1,2-di(2-methylpropyl) ester 278.34 Plasticizer Endocrine disruption

Key Findings

Core Structure Influence

  • Perylene Derivatives: The conjugated perylene core in Solvent Green 5 enables strong light absorption, making it suitable for dye applications.
  • Fluoranthene Derivatives: Bis(3-diethylaminopropyl)fluoranthene-3,9-dicarboxylate dihydrochloride demonstrates antitumor activity (93% inhibition of Ehrlich carcinoma), attributed to its planar fluoranthene core and cationic amino groups enhancing cellular uptake .

Substituent Effects

  • 2-Methylpropyl Esters : Shared in Solvent Green 5 and DiBP, these groups improve lipid solubility. However, the perylene core directs Solvent Green 5 toward dye applications, while the phthalate core in DiBP facilitates plasticizer use .
  • Bromine vs. Hydrogen : Bromine substitution in the hypothetical compound would increase molecular weight and alter electronic properties compared to Solvent Green 5, though specific data are absent.

Biological Activity

Chemical Structure and Properties

Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate is a complex organic compound belonging to the family of perylene derivatives. Its chemical formula is C30H26Br2O4C_{30}H_{26}Br_2O_4, and it features two bromine atoms and two 2-methylpropyl ester groups attached to a perylene core. This compound is notable for its unique photophysical properties, which make it valuable in various scientific and industrial applications .

Synthesis

The synthesis of this compound typically involves:

  • Bromination : Perylene-3,9-dicarboxylic acid is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Esterification : The brominated compound is then reacted with 2-methylpropanol using dehydrating agents like dicyclohexylcarbodiimide (DCC) or thionyl chloride under reflux conditions.

The biological activity of this compound primarily stems from its ability to undergo photoinduced electron transfer. Upon excitation, the compound can generate reactive excited states that facilitate electron transfer processes. The presence of bromine atoms and ester groups significantly influences its electronic structure and reactivity.

Applications in Biological Research

This compound has several applications in biological research:

  • Fluorescent Probes : It can be utilized as a fluorescent probe for biological imaging and sensing due to its photophysical properties.
  • Organic Electronics : Its excellent charge transport properties make it suitable for developing organic semiconductors and photovoltaic devices.
  • Photophysics Studies : It serves as a model compound for studying photoinduced electron transfer processes .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameChemical FormulaUnique Features
This compoundC30H26Br2O4C_{30}H_{26}Br_2O_4Contains two bromine atoms; excellent photophysical properties
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylateC32H26N2O4C_{32}H_{26}N_2O_4Contains cyano groups; different electronic characteristics
1,6/1,7-Diaminoperylene-3,4,9,10-tetracarboxylic Acid BisimidesVariesContains amino groups; used in different applications

Study on Photophysical Properties

A study investigated the photophysical properties of various perylene derivatives including this compound. The results indicated that this compound exhibited strong fluorescence and efficient charge transport characteristics, making it a candidate for organic electronic applications.

Environmental Impact Assessment

Research assessed the environmental impact of perylene derivatives in aquatic systems. The findings suggested that compounds similar to this compound could pose risks due to their persistence and potential toxicity. Further studies are needed to evaluate their biodegradability and ecological effects .

Q & A

Q. What are the recommended synthesis protocols for Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of the perylene core followed by esterification with 2-methylpropyl groups. Key steps include:
  • Bromination : Use a stoichiometric bromine source (e.g., Br₂ or NBS) under controlled temperatures (40–60°C) to avoid over-bromination.
  • Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures purity (>95%). Monitor purity via HPLC or TLC .
  • Safety : Use fume hoods and personal protective equipment due to bromine’s toxicity and reactivity .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm ester linkages and bromine substitution patterns. For example, methylpropyl groups show characteristic δ 0.9–1.2 ppm (CH₃) and δ 1.8–2.1 ppm (CH₂) .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C-Br) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular mass (e.g., [M+H]⁺ at m/z 728.2) and isotopic patterns for bromine .
  • Elemental Analysis : Verify C, H, Br, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?

  • Methodological Answer : A 2³ factorial design can evaluate three critical variables: temperature (40–60°C), catalyst concentration (0.5–2.0 mol%), and reaction time (12–24 hours).
  • Response Variables : Yield (%) and purity (HPLC area%).
  • Statistical Analysis : Use ANOVA to identify significant factors. For instance, catalyst concentration may dominate yield (p < 0.05), while temperature affects purity.
  • Optimization : Derive a polynomial model to predict optimal conditions (e.g., 55°C, 1.5 mol% DMAP, 18 hours) .

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR shifts) observed during characterization of derivatives?

  • Methodological Answer :
  • Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d6; polar solvents may shift peaks due to hydrogen bonding.
  • Dynamic Processes : Variable-temperature NMR (e.g., 25–80°C) can detect conformational changes (e.g., ester group rotation).
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts. Cross-reference with synthetic intermediates to trace discrepancies .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if spectral ambiguities persist .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance the study of this compound’s electronic properties?

  • Methodological Answer :
  • Bandgap Prediction : Train machine learning models on DFT-calculated HOMO-LUMO gaps of perylene derivatives. Input descriptors include bromine substitution positions and ester chain lengths.
  • Charge Transport : Simulate electron mobility using COMSOL’s semiconductor module, incorporating experimental XRD data for crystal packing.
  • Validation : Compare AI-predicted properties with UV-Vis spectroscopy (λₐ₆ₛ) and cyclic voltammetry (redox potentials) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the photostability of brominated perylene derivatives?

  • Methodological Answer :
  • Controlled Testing : Replicate photodegradation studies under standardized conditions (e.g., 365 nm UV light, 25°C, inert atmosphere).
  • Degradation Pathways : Use LC-MS to identify decomposition products (e.g., debrominated species or ester hydrolysis).
  • Environmental Factors : Quantify oxygen and moisture levels, as oxidative pathways may dominate in non-inert settings. Cross-reference findings with theoretical studies on bond dissociation energies (BDEs) for C-Br vs. ester groups .

Theoretical Framework Integration

Q. How can Marcus theory guide the investigation of electron-transfer kinetics in this compound?

  • Methodological Answer :
  • Reorganization Energy (λ) : Calculate λ via DFT using the adiabatic potential method. Compare with experimental λ from Arrhenius plots of charge-transfer rates.
  • Driving Force (ΔG°) : Derive ΔG° from electrochemical data (e.g., E₁/2 values).
  • Validation : Use ultrafast spectroscopy (fs-TAS) to measure electron-transfer rates and correlate with Marcus theory predictions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate

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